molecular formula C8H12ClN5 B13494956 4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine

4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine

Cat. No.: B13494956
M. Wt: 213.67 g/mol
InChI Key: RZFRWUAZPSLTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine typically involves the condensation of 6-aminopyrimidines with appropriate reagents. One common method involves the reaction of 6-aminopyrimidine with 1-chloropiperazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The presence of the piperazine ring allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-ethyl-2-(4-methyl-1-piperazinyl)pyrimidine
  • 4-chloro-6-(4-methyl-1-piperazinyl)-5-pyrimidinamine
  • 4-chloro-6-[4-(1,3-thiazol-2-yl)-1-piperazinyl]-5-pyrimidinamine

Uniqueness

4-chloro-6-(1-piperazinyl)-2-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable compound in drug development.

Properties

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN5/c9-6-5-7(13-8(10)12-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12,13)

InChI Key

RZFRWUAZPSLTQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.